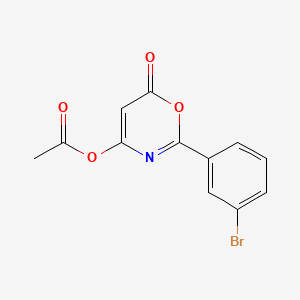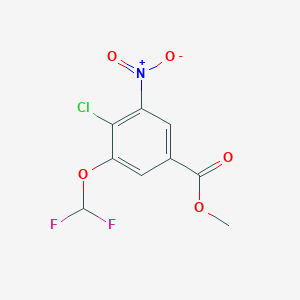
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is a chemical compound with the molecular formula C9H6ClF2NO5 It is a derivative of benzoic acid and contains several functional groups, including a chloro group, a difluoromethoxy group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-chloro-3-(difluoromethoxy)benzoate to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration and prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-chloro-3-(difluoromethoxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-3-(difluoromethoxy)-5-nitrobenzoic acid.
科学的研究の応用
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the nitro group can also contribute to its reactivity and potential as a prodrug, which is activated under specific conditions to release the active compound.
類似化合物との比較
Similar Compounds
Methyl 4-chloro-3-(difluoromethoxy)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-chloro-3-(trifluoromethoxy)-5-nitrobenzoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.
Methyl 4-chloro-3-(methoxy)-5-nitrobenzoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its polarity and interactions with other molecules.
Uniqueness
Methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the nitro and difluoromethoxy groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C9H6ClF2NO5 |
|---|---|
分子量 |
281.60 g/mol |
IUPAC名 |
methyl 4-chloro-3-(difluoromethoxy)-5-nitrobenzoate |
InChI |
InChI=1S/C9H6ClF2NO5/c1-17-8(14)4-2-5(13(15)16)7(10)6(3-4)18-9(11)12/h2-3,9H,1H3 |
InChIキー |
CIHZVGOQXLAKQB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)OC(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



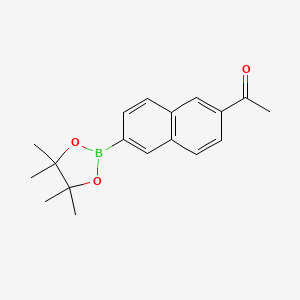
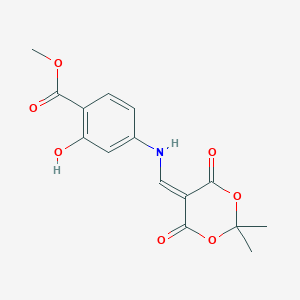
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)

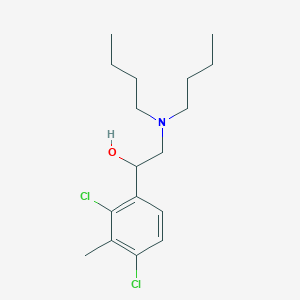
![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
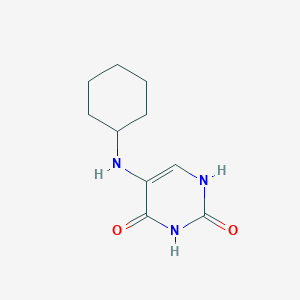
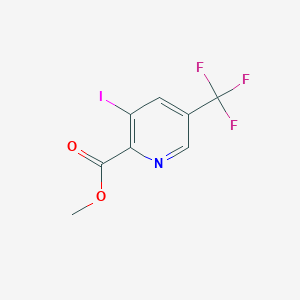


![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
